1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-Benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of multiple functional groups, including benzyl, pyridinyl, thiophenyl, and triazole, makes this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Formation of Azide: The starting material, 4-pyridinecarboxylic acid, is converted to its corresponding azide using sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne derivative of thiophene in the presence of a copper(I) catalyst to form the triazole ring.
Benzylation: The triazole intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Amidation: Finally, the benzylated triazole is reacted with ethylamine to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
1-Benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The pyridine and thiophene rings can interact with aromatic residues in proteins, enhancing binding affinity. The benzyl group can provide hydrophobic interactions, stabilizing the compound-protein complex.
Comparison with Similar Compounds
1-Benzyl-4-phenyl-1H-1,2,3-triazole: Similar structure but lacks the pyridine and thiophene rings.
5-(Pyridin-4-yl)-1H-1,2,3-triazole: Lacks the benzyl and thiophene groups.
N-(2-(Thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the benzyl and pyridine groups.
Uniqueness: 1-Benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and biological activity. The presence of the triazole ring, along with the benzyl, pyridine, and thiophene groups, makes it a versatile compound for various applications in research and industry.
Biological Activity
1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological activities of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis and Characterization
The compound can be synthesized through a series of chemical reactions that involve triazole formation. Generally, the synthesis includes the following steps:
- Formation of Triazole Ring : Utilizing the Huisgen azide-alkyne cycloaddition method, which is a well-established approach for creating 1,2,3-triazoles.
- Substitution Reactions : Introducing various substituents such as benzyl and pyridine groups to enhance biological activity.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are used to confirm the structure and purity of the synthesized compound .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The mechanism of action involves:
- Induction of Apoptosis : The compound has been shown to increase levels of reactive oxygen species (ROS) in cancer cells, leading to mitochondrial membrane potential decline and subsequent apoptosis .
- Cell Cycle Arrest : It disrupts the cell cycle progression in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent cytotoxicity .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness comparable to established antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Comparative Biological Activity Table
Biological Activity | IC50 Values | Target Cell Lines / Organisms |
---|---|---|
Anticancer | 2.70 - 5.04 µM | HCT116, A549, MCF-7 |
Antimicrobial | Varies by strain | Staphylococcus aureus, E. coli |
Case Studies
- Case Study on Anticancer Effects : In a study evaluating its effects on lung cancer cells, the compound was found to significantly inhibit cell proliferation and induce apoptosis through ROS-mediated pathways. The results indicated an IC50 value as low as 2.70 µM against HCT116 cells .
- Case Study on Antimicrobial Efficacy : Another study assessed its antimicrobial action against Staphylococcus aureus and E. coli. The compound exhibited growth inhibition at concentrations lower than traditional antibiotics, suggesting potential for development as an alternative therapeutic agent .
Properties
IUPAC Name |
1-benzyl-5-pyridin-4-yl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c27-21(23-13-10-18-7-4-14-28-18)19-20(17-8-11-22-12-9-17)26(25-24-19)15-16-5-2-1-3-6-16/h1-9,11-12,14H,10,13,15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGXYFXPLOIZRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCCC3=CC=CS3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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